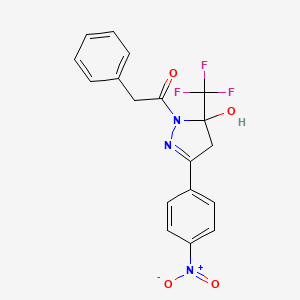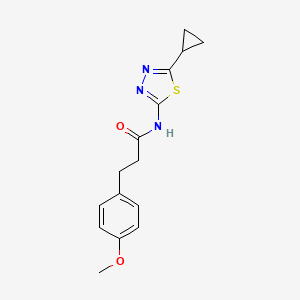
3-(4-nitrophenyl)-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-nitrophenyl)-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have been found to possess a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a pyrazole core, which is substituted at the 3rd position by a 4-nitrophenyl group, at the 1st position by a phenylacetyl group, and at the 5th position by a trifluoromethyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazole compounds are known to participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, react with electrophiles at the nitrogen atom, or undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some general properties of pyrazole compounds include moderate to high boiling points and low to moderate solubility in water .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-hydroxy-3-(4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4/c19-18(20,21)17(26)11-15(13-6-8-14(9-7-13)24(27)28)22-23(17)16(25)10-12-4-2-1-3-5-12/h1-9,26H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVWPIZSMPHRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5024524.png)
![N-(2-fluorophenyl)-2-(5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5024534.png)
![N-{2-[(5-chloro-2-thienyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5024538.png)
![2-{[2-(2-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5024546.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B5024548.png)
![6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5024549.png)
![ethyl 3-[2-[2-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B5024555.png)
![3-{[(3,4-difluorophenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5024558.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5024561.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5024569.png)

![N-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5024587.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5024595.png)
![1-[4-(2,4-dichloro-6-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5024611.png)